I-49 free base

Description

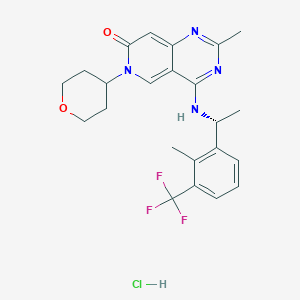

I-49 free base is a novel benzylamino-substituted pyridopyrimidinone derivative with the chemical name 2-methyl-4-[[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]amino]-6-(tetrahydro-2H-pyran-4-yl)pyrido[4,3-d]pyrimidin-7(6H)-one . It functions as a SOS1 (Son of Sevenless 1) inhibitor, targeting the RAS signaling pathway—a critical regulator of cell proliferation and survival. Structurally, I-49 features a pyridopyrimidinone core substituted with a tetrahydro-2H-pyran-4-yl group at position 6, a methyl group at position 2, and a chiral benzylamino moiety at position 2.

Properties

Molecular Formula |

C23H26ClF3N4O2 |

|---|---|

Molecular Weight |

482.9 g/mol |

IUPAC Name |

2-methyl-4-[[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]amino]-6-(oxan-4-yl)pyrido[4,3-d]pyrimidin-7-one;hydrochloride |

InChI |

InChI=1S/C23H25F3N4O2.ClH/c1-13-17(5-4-6-19(13)23(24,25)26)14(2)27-22-18-12-30(16-7-9-32-10-8-16)21(31)11-20(18)28-15(3)29-22;/h4-6,11-12,14,16H,7-10H2,1-3H3,(H,27,28,29);1H/t14-;/m1./s1 |

InChI Key |

IMTZSCITDWGIMI-PFEQFJNWSA-N |

Isomeric SMILES |

CC1=C(C=CC=C1C(F)(F)F)[C@@H](C)NC2=NC(=NC3=CC(=O)N(C=C32)C4CCOCC4)C.Cl |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)C(C)NC2=NC(=NC3=CC(=O)N(C=C32)C4CCOCC4)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of I-49 free base involves multiple steps, starting with the preparation of the pyridopyrimidinone core. The key steps include:

Formation of the Pyridopyrimidinone Core: This involves the cyclization of appropriate precursors under controlled conditions.

Substitution Reactions: Introduction of the benzylamino group and other substituents through nucleophilic substitution reactions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. The use of high-throughput screening and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Deprotonation and Anion Formation

Free-base corroles readily undergo deprotonation in the presence of mild bases or polar solvents, forming stable monoanionic species. This process is critical for modulating electronic and catalytic properties.

Key Findings:

-

Structural Characterization : The first crystal structure of a free-base corrole anion (tetrabutylammonium salt) revealed localized hydrogens on opposite pyrrole nitrogens (trans tautomer) at 100 K. DFT calculations identified this as the global minimum, with cis tautomers lying 4–7 kcal/mol higher in energy .

-

Hydrogen Bond Dynamics : The trans tautomer exhibits low-barrier N–H···N hydrogen bonds (LBHBs) within dipyrrin units, with activation energies >20 kcal/mol for proton migration across the pseudo-C₂ axis .

Table 1: Tautomeric Energy Differences in Free-Base Corrole Anion

| Tautomer Type | Relative Energy (kcal/mol) | Barrier to Interconversion (kcal/mol) |

|---|---|---|

| trans | 0 (global minimum) | >20 |

| cis | 4–7 | 4–7 (flush with barrier) |

Metalation Reactions

Free-base corroles can coordinate transition metals, though success depends on the metal ion and macrocyclic substitution pattern.

Experimental Insights:

-

Successful Metalation :

-

Electrochemical Behavior :

Table 2: Metalation Outcomes for Free-Base Corroles

| Metal Ion | Success | Observed Products | Stability Notes |

|---|---|---|---|

| Cu(II) | Yes | (TT-10-iso-Cor)Cuᴵᴵ | Stable in CH₂Cl₂ |

| Ni(II) | Yes | (TT-10-iso-Cor)Niᴵᴵ | Redox-active |

| Co(II) | No | – | No reaction observed |

Redox and Proton-Coupled Electron Transfer (PCET)

Free-base corroles participate in multistep redox processes influenced by protonation states.

Highlights:

-

Electroreduction :

-

Acid-Base Chemistry :

Table 3: Redox Potentials of Protonated Corroles

| Species | Reduction Potential (V vs. SCE) | Medium |

|---|---|---|

| H₄Cor²⁺ | -0.85 | CH₂Cl₂/TBAP |

| H₃Cor⁺ | -1.12 | CH₂Cl₂/TBAP |

| Neutral H₂Cor | -1.45 | CH₂Cl₂/TBAP |

Synthetic Methodologies

The synthesis of free-base corroles involves condensation reactions followed by purification steps.

Comparative Reactivity with Porphyrins

Free-base corroles differ fundamentally from porphyrins in their tautomerization and proton-transfer kinetics:

Scientific Research Applications

I-49 free base has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in studies related to cell signaling pathways, particularly those involving SOS1.

Medicine: Investigated for its potential therapeutic effects in treating diseases related to abnormal cell signaling.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of I-49 free base involves the inhibition of SOS1, a key protein in the MAPK signaling pathway. By binding to SOS1, this compound disrupts the activation of downstream signaling molecules, ultimately affecting cell proliferation and survival. This makes it a valuable tool in studying and potentially treating diseases characterized by dysregulated cell signaling .

Comparison with Similar Compounds

Structural Similarity Analysis

I-49’s structural uniqueness is evident when compared to other SOS1 inhibitors. Key findings include:

- Tanimoto Coefficient Analysis: A computational study using Tanimoto coefficients (a measure of structural similarity) revealed low similarity between I-49 and active compounds in training datasets (Tanimoto = 0.433 for I-49 vs. 0.439 for I-37) . This contrasts sharply with the high structural similarity (Tanimoto >0.7) observed among quinazoline-based inhibitors in the same training set. The divergence arises primarily from I-49’s pyridopyrimidinone core, which replaces the quinazoline core prevalent in other inhibitors .

Core Structure Differences :

The absence of a quinazoline core in I-49 may reduce off-target interactions with kinases or other enzymes that favor quinazoline binding. However, this structural shift could also alter binding affinity to SOS1, necessitating further validation .

Table 1: Structural and Functional Comparison of I-49 with Related SOS1 Inhibitors

| Compound | Core Structure | Tanimoto Coefficient* | Key Substituents | Target |

|---|---|---|---|---|

| I-49 | Pyridopyrimidinone | 0.433 | 2-methyl, 4-[(R)-1-(2-methyl-3-(trifluoromethyl)phenyl)ethylamino], 6-tetrahydropyran | SOS1 |

| I-37 | Undisclosed | 0.439 | Undisclosed | SOS1 |

| BI-3406 | Quinazoline | >0.7 (training set) | Varied (e.g., 4-aminoquinazoline derivatives) | SOS1 |

*Tanimoto coefficients calculated relative to training set compounds .

Functional and Pharmacological Implications

- Selectivity: The pyridopyrimidinone core may confer selectivity over quinazoline-based inhibitors, which often exhibit cross-reactivity with kinases (e.g., EGFR, HER2) .

- Blood-Brain Barrier (BBB) Penetration: Unlike HDAC inhibitors such as SW-100 (a pyridopyrimidinone analog with demonstrated BBB penetration), I-49’s BBB permeability remains uncharacterized .

Q & A

Q. How can interdisciplinary teams harmonize methodologies for multi-omics studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.